molecular formula C15H19NO2S B2399415 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone CAS No. 2034207-84-4

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone

Cat. No. B2399415
CAS RN: 2034207-84-4
M. Wt: 277.38
InChI Key: XBKASPIBZKEDDM-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. Tropisetron has been widely studied for its potential therapeutic applications, particularly in the treatment of chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety disorders.

Scientific Research Applications

Organic Synthesis Applications

  • Stereoselective Synthesis and Drug Design : One study illustrates the utility of related bicyclic β-lactams in organic synthesis, specifically in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These compounds serve as precursors for methyl cis-3-aminotetrahydrofuran-2-carboxylates, which are valuable in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Chemical Reactions and Mechanisms

  • Arene Hydrogenation/Transannulation : The reaction of para-methoxyanilines with specific reagents under hydrogen atmosphere was shown to reduce the N-bound phenyl ring(s), leading to the formation of 7-azabicyclo[2.2.1]heptane derivatives through a transannular ring closure. This process highlights a novel pathway for generating bicyclic structures from simple aromatic compounds (Longobardi, Mahdi, & Stephan, 2015).

Novel Compounds and Rearrangements

  • Synthesis of Difunctionalized Azabicyclo Hexanes : Research demonstrates the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the diverse potential of bicyclic compounds in creating structurally unique molecules for further chemical exploration (Krow et al., 2004).

Beta-Lactamase Inhibitor Development

  • CP-45,899 : A study on CP-45,899, a beta-lactamase inhibitor, reveals its potential to extend the antibacterial spectrum of beta-lactams, demonstrating the crucial role of such compounds in combating antibiotic resistance. This inhibitor, through its interaction with various bacterial enzymes, enhances the efficacy of beta-lactam antibiotics against resistant strains (English et al., 1978).

properties

IUPAC Name

(4-propan-2-yloxyphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-10(2)18-13-5-3-11(4-6-13)15(17)16-8-14-7-12(16)9-19-14/h3-6,10,12,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKASPIBZKEDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CC3CC2CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone

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